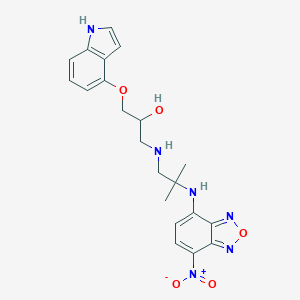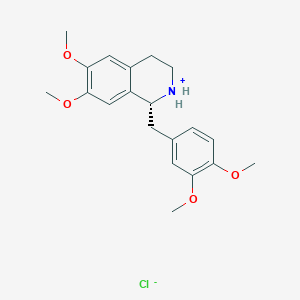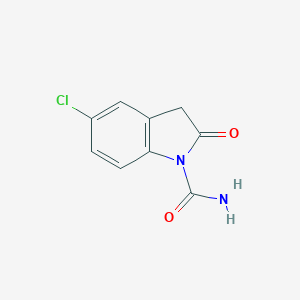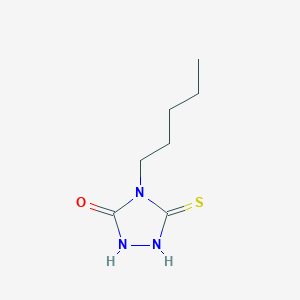
5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol, also known as 5-MPT, is a thiol-containing heterocyclic compound with a wide range of applications in biochemistry, pharmacology, and other fields. 5-MPT is a versatile compound, with multiple uses in synthesis, biochemistry, and pharmacology. 5-MPT has been used in the synthesis of a variety of molecules, including antibiotics, antivirals, and other drugs, as well as in the study of enzyme mechanisms and enzyme-inhibitor interactions. 5-MPT has also been used as a tool in the study of biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Characterization
Derivatives of 5-Mercapto-1,2,4-triazoles have been synthesized and studied for their structural characteristics. For instance, the synthesis of 4-Amino-3-(1,2,3,4,5-pentahydroxypentyl)-1,2,4-1H-triazole-5(4H)-thione demonstrates extensive hydrogen-bonding interactions, contributing to a three-dimensional network structure (Li-xue Zhang et al., 2004). This highlights the compound's ability to form stable structures, potentially useful in materials science and molecular engineering.
Biomedical Applications
The versatility of 5-Mercapto-1,2,4-triazole derivatives is further exemplified in their biomedical applications. Research has delved into novel triazolothiadiazines and Schiff bases derived from 1,2,4-Triazole, showing that these compounds possess significant biological activities, including plant-growth regulation (San‐Nu Zhou et al., 2007). This suggests potential applications in agriculture and environmental science, focusing on sustainable plant management and growth enhancement techniques.
Antimicrobial and Anticancer Properties
Significant research has also been dedicated to exploring the antimicrobial and anticancer properties of 5-Mercapto-1,2,4-triazole derivatives. Some studies have reported on the antileishmanial activity of specific derivatives, indicating their potential as therapeutic agents against Leishmania infections (Nevin Süleymanoğlu et al., 2017). Additionally, a series of 1,2,4-triazolo[3,4-b]thiadiazoles starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles were synthesized and screened for anticancer properties, with several compounds displaying promising in vitro anticancer activity (K. Bhat et al., 2004). These findings underscore the potential of 5-Mercapto-1,2,4-triazole derivatives in developing new anticancer drugs.
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of 5-Mercapto-1,2,4-triazole derivatives have been extensively studied, providing improved methods for their preparation. Improved syntheses of 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles have been developed, offering advantages over classic synthesis methods and highlighting the compound's versatility in creating various biologically active heterocycles (J. Reid & N. Heindel, 1976).
properties
IUPAC Name |
4-pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-2-3-4-5-10-6(11)8-9-7(10)12/h2-5H2,1H3,(H,8,11)(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEYBERLQAZZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)NNC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372505 |
Source


|
| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117987-05-0 |
Source


|
| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

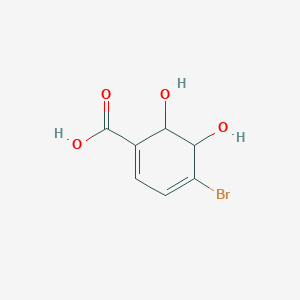

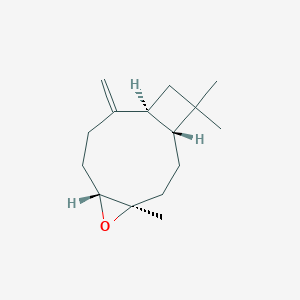
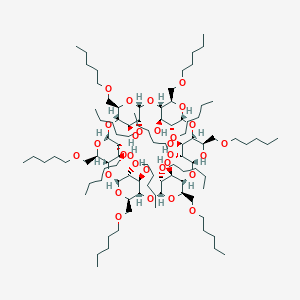
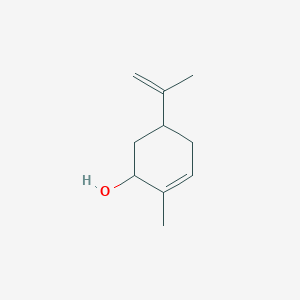
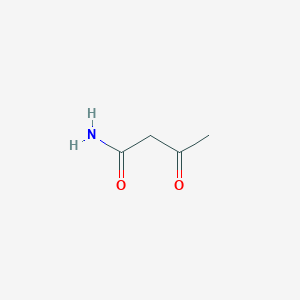
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)

